Tribromonitromethane
Overview
Description
Tribromonitromethane, also known as this compound, is a chemical compound with the formula CBr₃NO₂. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily known for its use as a fumigant and a disinfection by-product in water treatment processes .
Mechanism of Action
Tribromonitromethane, also known as Bromopicrin or tribromo(nitro)methane, is a chemical compound with the formula CBr3NO2 . It is a member of the Halonitromethanes, a recently identified class of disinfection by-products (DBPs) found in drinking water .
Target of Action
This compound primarily targets acetylcholinesterase , an enzyme pivotal in the breakdown of the neurotransmitter acetylcholine .
Mode of Action
It is known that the compound forms halogen bonds, which significantly lower the activation barriers for electron transfer . This suggests that this compound may interact with its targets through electron transfer processes.
Biochemical Pathways
This compound is involved in redox reactions, specifically in the context of halogen bonding . The compound’s interaction with its target enzyme, acetylcholinesterase, likely affects the biochemical pathways associated with the neurotransmitter acetylcholine.
Result of Action
Given its role as a disinfection by-product in drinking water , it is likely that the compound has antimicrobial properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of bromide in water can lead to the formation of brominated halonitromethanes during UV/chlorine disinfection . Additionally, the compound’s safety data sheet suggests that it should be stored under recommended conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that Tribromonitromethane decomposes with explosive violence if heated rapidly . It is incompatible with oxidizing agents . The compound is also known to be toxic by the intraperitoneal route .
Cellular Effects
It has been found to be weakly positive in bacterial mutagenicity tests , suggesting that it may cause genetic changes in cells.
Molecular Mechanism
It has been suggested that halogen bonding results in significant lowering of the activation barriers for electron transfer . This suggests that this compound may interact with other molecules in the cell through halogen bonding, influencing electron transfer processes.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound decomposes with explosive violence if heated rapidly , suggesting that its stability may be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tribromonitromethane can be synthesized through the reaction of picric acid with hypobromite. The reaction involves the attack of hypobromite on the 1:1 adduct of hydroxide ion and picrate ion. In this process, one mole of picric acid reacts with nine moles of hypobromite .
Industrial Production Methods: In industrial settings, bromopicrin is produced by charging a reaction vessel with water, bromopicrin, nitromethane, and paraformaldehyde. A base is gradually fed into the reaction vessel under stirring, and the reaction is brought to completion. The product is then separated from the aqueous reaction mixture .
Chemical Reactions Analysis
Types of Reactions: Tribromonitromethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the conditions.
Reduction: It can be reduced to form less brominated compounds.
Substitution: this compound can undergo substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like sodium hydroxide and ammonia are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various brominated and nitro compounds, depending on the specific reaction conditions .
Scientific Research Applications
Tribromonitromethane has several scientific research applications, including:
Chemistry: It is used to study the effects of fumigants on soil properties and microbial communities.
Biology: this compound is used in genetic toxicology studies to evaluate its mutagenic potential.
Industry: this compound is used in the production of bronopol, a compound with antimicrobial properties.
Comparison with Similar Compounds
Chloropicrin (trichloronitromethane): Similar to bromopicrin but contains chlorine atoms instead of bromine.
Dibromochloronitromethane: Contains both bromine and chlorine atoms.
Bromodichloronitromethane: Contains two chlorine atoms and one bromine atom.
Uniqueness: Tribromonitromethane is unique due to its specific chemical structure and the types of reactions it undergoes. Its use as a fumigant and disinfection by-product sets it apart from other similar compounds .
Properties
IUPAC Name |
tribromo(nitro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBr3NO2/c2-1(3,4)5(6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZIUHOKWDFXEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([N+](=O)[O-])(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBr3NO2 | |
Record name | BROMOPICRIN | |
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DSSTOX Substance ID |
DTXSID8021511 | |
Record name | Bromopicrin | |
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Molecular Weight |
297.73 g/mol | |
Source | PubChem | |
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Physical Description |
Prismatic crystals or oily colorless or clear dark amber liquid. (NTP, 1992), Prismatic crystals or oily colorless or clear dark amber liquid; [CAMEO] | |
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Boiling Point |
192 to 194 °F at 20 mmHg (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992) | |
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Density |
2.793 at 68 °F (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
15 mmHg at 187 °F (NTP, 1992) | |
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CAS No. |
464-10-8 | |
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Record name | Methane, tribromonitro- | |
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Record name | Bromopicrin | |
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Record name | Tribromonitromethane | |
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Melting Point |
50.4 °F (NTP, 1992) | |
Record name | BROMOPICRIN | |
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Retrosynthesis Analysis
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